molecular formula C14H18N2O3S2 B6029433 4-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine

4-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine

Cat. No.: B6029433
M. Wt: 326.4 g/mol
InChI Key: AWAUJUAOFVWHPR-UHFFFAOYSA-N
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Description

4-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine is a complex organic compound that features a benzothiazole ring fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine typically involves the reaction of 1,3-benzothiazole with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with morpholine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.

Scientific Research Applications

4-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with similar structural features.

    2-Aminobenzothiazole: Contains an amino group instead of a sulfonyl group.

    Benzothiazole-2-thiol: Features a thiol group, offering different reactivity.

Uniqueness

4-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine is unique due to the presence of both a sulfonyl group and a morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

4-[1-(1,3-benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-11(16-6-8-19-9-7-16)10-21(17,18)14-15-12-4-2-3-5-13(12)20-14/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAUJUAOFVWHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=NC2=CC=CC=C2S1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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